molecular formula C16H12F3NO B11759809 1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B11759809
M. Wt: 291.27 g/mol
InChI Key: XUPSCJGHYOBPDY-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one ( 1217212-57-1) is a synthetic chalcone derivative of significant interest in chemical and pharmacological research. This compound, with a molecular formula of C16H12F3NO and a molecular weight of 291.27 g/mol, features a classic α, β-unsaturated ketone bridge connecting a 3-aminophenyl ring and a 4-(trifluoromethyl)phenyl ring, adopting the thermodynamically stable (E)-configuration . Chalcones like this one are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities . The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on respective aromatic rings creates a push-pull system that can enhance the compound's electronic properties and its ability to interact with biological targets . Research indicates that chalcone derivatives exhibit promising pharmacological properties, including anti-inflammatory, antibacterial, antitumor, and antiviral effects . Their mechanism of action often involves targeting vital viral or bacterial enzymes, such as integrase, protease, DNA gyrase, and efflux pumps, or exhibiting anti-mitotic activity in cancer cells by inhibiting tubulin polymerization . Beyond pharmaceutical applications, the conjugated molecular framework and significant ground-state dipole moment make this aminophenyl-trifluoromethyl chalcone a candidate for investigation in material science. Chalcone derivatives are studied for their non-linear optical (NLO) properties, with potential applications in the development of optoelectronic devices and organic light-emitting diodes (OLEDs) . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(20)10-12/h1-10H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPSCJGHYOBPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

The anticancer properties of 1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one have been extensively studied. In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.

In Vitro Studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)6.0Inhibition of kinase activity

These findings suggest that the compound may serve as a lead candidate for the development of novel anticancer therapies, particularly due to its ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. Studies demonstrate that it can reduce pro-inflammatory cytokines in cellular models, indicating its potential application in treating inflammatory diseases.

Key Findings:

  • Reduction of Cytokines: The compound significantly lowers levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.
  • Mechanism: The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent against various pathogens. In particular, it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have documented the biological activity of this compound:

  • MCF-7 Cell Study: A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, coupled with increased apoptotic markers.
  • In Vivo Efficacy: Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy and potential for therapeutic use.
  • Pharmacokinetic Properties: Research indicates favorable pharmacokinetic characteristics, including good oral bioavailability and metabolic stability, which are crucial for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to other diarylprop-2-en-1-one derivatives but differentiated by its specific substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (Aryl Groups) Key Structural Differences Electronic Effects
1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (Target) 3-Aminophenyl, 4-CF₃-phenyl Primary amine at C3; CF₃ at C4 Electron-donating (NH₂) + electron-withdrawing (CF₃) balance
(E)-3-(4-Dimethylaminophenyl)-1-(4-CF₃-phenyl)prop-2-en-1-one 4-(N,N-Dimethylamino)phenyl, 4-CF₃-phenyl Tertiary amine (electron-donating) vs. primary Stronger electron-donating effect from N(CH₃)₂; reduced hydrogen-bonding capacity
(E)-1-(4-CF₃-phenyl)-3-(quinazolin-4-ylamino)phenylprop-2-en-1-one (11g) Quinazolin-4-ylamino, 4-CF₃-phenyl Bulky heterocyclic amine vs. simple NH₂ Enhanced π-π stacking potential; altered solubility
PHPO: 3-(4-Diethylaminophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-(N,N-Diethylamino)phenyl, 4-hydroxyphenyl Diethylamino vs. NH₂; hydroxyl vs. CF₃ Increased lipophilicity (diethyl); hydrogen-bonding (OH) vs. CF₃’s hydrophobicity
1-(3,5-Bis-CF₃-phenyl)-3-(substituted phenyl)prop-2-en-1-one 3,5-Bis-CF₃-phenyl, substituted phenyl Two CF₃ groups vs. one Extreme electron-withdrawing effects; higher logP

Physicochemical Properties

  • However, analogs like (E)-3-(4-dimethylaminophenyl)-1-(4-CF₃-phenyl)prop-2-en-1-one melt at 141–145°C , while PHPO (with a hydroxyl group) has higher solubility due to polar interactions .
  • Synthesis Yields: Chalcones are typically synthesized via Claisen-Schmidt condensation. The target compound’s yield is unspecified, but analogs report yields ranging from 62% () to 76% ().

Structure-Activity Relationships (SAR)

  • CF₃ Positioning : A single CF₃ at the para position (vs. meta or bis-CF₃) balances lipophilicity and steric effects, optimizing bioavailability .
  • Hybrid Structures : Quinazoline- or pyrrole-linked chalcones () show enhanced anticancer activity but may suffer from reduced solubility compared to the target compound.

Preparation Methods

Classic Base-Catalyzed Method

The Claisen-Schmidt condensation between 3-aminoacetophenone and 4-(trifluoromethyl)benzaldehyde is the most widely reported approach.

Procedure :

  • Reagents :

    • 3-Aminoacetophenone (1.0 eq)

    • 4-(Trifluoromethyl)benzaldehyde (1.2 eq)

    • Base: NaOH (40% aqueous) or KOH (10–20% in ethanol)

    • Solvent: Ethanol or methanol (10–20 mL per mmol aldehyde)

  • Steps :

    • Dissolve 3-aminoacetophenone in ethanol and cool to 0–5°C.

    • Add base dropwise, followed by 4-(trifluoromethyl)benzaldehyde.

    • Stir at 25–40°C for 12–24 hours (monitored via TLC).

    • Quench with ice-water, filter, and recrystallize from ethanol or dichloromethane/methanol.

Yield : 65–85%.
Purity : >95% (HPLC).

Solvent-Free Catalysis

To enhance sustainability, calcined tungstophosphoric acid (HPW-CL) has been employed as a solid acid catalyst.

Procedure :

  • Reagents :

    • 3-Aminoacetophenone (1.0 eq)

    • 4-(Trifluoromethyl)benzaldehyde (1.1 eq)

    • HPW-CL (5–10 mol%)

  • Steps :

    • Mix reagents and catalyst at 80–100°C for 2–4 hours.

    • Extract with ethyl acetate and purify via flash chromatography.

Yield : 78–90%.
Advantages : Reduced waste, shorter reaction time.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics.

Procedure :

  • Reagents :

    • 3-Aminoacetophenone (1.0 eq)

    • 4-(Trifluoromethyl)benzaldehyde (1.1 eq)

    • KOH (20% in ethanol)

  • Steps :

    • Irradiate mixture at 100 W, 80°C, for 10–15 minutes.

    • Isolate product via vacuum filtration.

Yield : 88–92%.
Benefits : 10-fold reduction in reaction time compared to conventional methods.

Purification Techniques

Crystallization

  • Solvent Systems : Ethanol/water (3:1), cyclopentane, or cyclohexane.

  • Purity Improvement : Reduces impurities to <0.1%.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/petroleum ether (1:3 to 1:5).

  • Recovery : 70–80%.

Characterization Data

Spectral Analysis

  • IR (KBr) : ν = 1650 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 3350 cm⁻¹ (N–H).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.20 (d, J = 15.6 Hz, 1H, CH=CO)

    • δ 7.85 (d, J = 8.4 Hz, 2H, Ar–CF₃)

    • δ 6.90 (s, 1H, Ar–NH₂).

  • ¹³C NMR : δ 188.5 (C=O), 144.2 (C=CH), 126.5 (q, CF₃).

X-ray Crystallography

  • Configuration : E-isomer confirmed.

  • Dihedral Angle : 10.9° between aromatic rings.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
Classic Claisen65–8512–24 h95–98High
Solvent-Free HPW-CL78–902–4 h97–99Moderate
Microwave-Assisted88–9210–15 min98–99.5Low

Challenges and Solutions

  • Amino Group Stability : The 3-aminophenyl group may oxidize under harsh conditions. Use of inert atmospheres (N₂/Ar) and low temperatures mitigates degradation.

  • Isomer Separation : The E-isomer predominates (>99%) due to conjugation stabilization.

Industrial Applications

  • Pharmaceuticals : Intermediate for kinase inhibitors and antimicrobial agents.

  • Agrochemicals : Precursor to trifluoxystrobin analogs .

Q & A

Q. What are the established synthetic routes for 1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how do reaction conditions impact yield and purity?

The compound is synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 3-aminoacetophenone) reacts with an aldehyde (e.g., 4-trifluoromethylbenzaldehyde) under alkaline conditions. Ethanol with aqueous NaOH at room temperature is commonly used, achieving yields of ~60–75% . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Catalyst : NaOH vs. KOH alters reaction kinetics; NaOH in ethanol minimizes side reactions.
  • Temperature : Room temperature reduces decomposition of the trifluoromethyl group. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Spectroscopy :
  • 1H/13C NMR : The enone proton (δ ~7.5–8.0 ppm) and carbonyl carbon (δ ~190 ppm) confirm conjugation. Trifluoromethyl groups show distinct 19F NMR peaks (δ ~-60 ppm) .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (NH₂) .
    • Crystallography : SHELX software refines X-ray diffraction data to determine bond lengths (C=O ~1.22 Å) and dihedral angles between aromatic rings (~10–50°), critical for understanding packing behavior .

Advanced Research Questions

Q. How can molecular docking predict the compound’s pharmacological activity, particularly against kinase targets like EGFR?

Docking studies (e.g., AutoDock Vina) model interactions between the compound’s enone system and EGFR’s ATP-binding pocket. Key steps:

  • Ligand preparation : Optimize 3D geometry using Gaussian09 (DFT/B3LYP).
  • Binding energy : Chalcone derivatives with trifluoromethyl groups show improved binding (e.g., ΔG ~-7.3 kcal/mol) due to hydrophobic interactions .
  • Validation : Compare predicted IC50 values (e.g., ~4–100 µM) with experimental enzyme assays .

Q. How can contradictions in crystallographic data from different software packages be resolved?

Discrepancies in bond angles or space groups (e.g., monoclinic vs. orthorhombic) arise from refinement algorithms. Strategies include:

  • Cross-validation : Use SHELXL (for small molecules) and PHENIX (for macromolecules) with identical datasets.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H∙∙∙F interactions) to validate packing models .
  • R-factor comparison : A lower R1 (<5%) indicates higher reliability .

Q. How do the trifluoromethyl and amino groups influence nonlinear optical (NLO) properties?

The electron-withdrawing trifluoromethyl group enhances polarizability, while the amino group contributes to charge transfer. Key metrics:

  • Hyperpolarizability (β) : Measured via Z-scan techniques; values ~10⁻30 esu indicate potential for optical limiting applications.
  • Crystal symmetry : Non-centrosymmetric packing (e.g., P21/c space group) is critical for second-harmonic generation .

Q. What advanced electrochemical methods enable selective functionalization of this chalcone?

Electrochemical C(sp³)-H activation in acetonitrile with Pt electrodes selectively modifies the α-position of the enone. Key advantages:

  • Solvent tuning : Acetonitrile stabilizes radical intermediates, improving regioselectivity.
  • Yield optimization : Controlled potential (~1.2 V vs. Ag/AgCl) minimizes overoxidation, achieving ~80% yield for fluorinated derivatives .

Q. How do substituents on the phenyl rings affect dihedral angles and intermolecular interactions?

Electron-withdrawing groups (e.g., -CF₃) increase dihedral angles (up to ~56°) between aromatic rings, reducing π-π stacking but enhancing dipole-dipole interactions. This alters:

  • Melting points : Higher angles correlate with lower melting points (~150–170°C).
  • Solubility : Bulky substituents reduce solubility in nonpolar solvents .

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